molecular formula C24H31NO6 B11153144 1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11153144
M. Wt: 429.5 g/mol
InChI Key: DRRLBGGHLHMLTN-IBGZPJMESA-N
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Description

1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one moiety, which is a common structural feature in many bioactive molecules.

Preparation Methods

The synthesis of 1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol.

    Acetylation: The chromen-7-ol is then acetylated using acetic anhydride to form 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate.

    Coupling Reaction: The acetate is coupled with L-proline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions.

Scientific Research Applications

1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline can be compared with other coumarin derivatives:

    2-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid}: This compound has a similar structure but differs in the presence of a propanoic acid group instead of L-proline.

    3-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino propanoate: This derivative has an amino propanoate group, which may alter its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-1-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H31NO6/c1-4-5-6-7-9-18-15(2)17-11-12-20(16(3)22(17)31-24(18)29)30-14-21(26)25-13-8-10-19(25)23(27)28/h11-12,19H,4-10,13-14H2,1-3H3,(H,27,28)/t19-/m0/s1

InChI Key

DRRLBGGHLHMLTN-IBGZPJMESA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCC[C@H]3C(=O)O)C)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCCC3C(=O)O)C)OC1=O)C

Origin of Product

United States

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